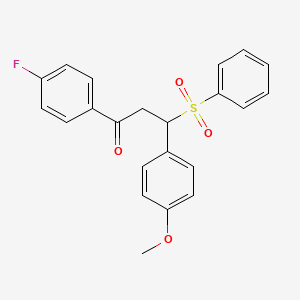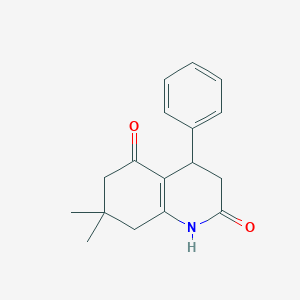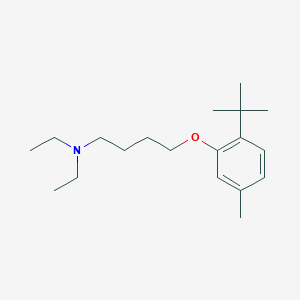
1-(4-fluorophenyl)-3-(4-methoxyphenyl)-3-(phenylsulfonyl)-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-fluorophenyl)-3-(4-methoxyphenyl)-3-(phenylsulfonyl)-1-propanone, also known as FMPP, is a synthetic compound that belongs to the family of cathinone derivatives. It is a white crystalline powder that is used in scientific research for its psychoactive effects. The compound is known to have stimulating and euphoric effects on the central nervous system, similar to other cathinone derivatives such as methamphetamine and cocaine.
Wirkmechanismus
The mechanism of action of 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-3-(phenylsulfonyl)-1-propanone is not fully understood. However, it is believed to work by increasing the release of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are associated with feelings of pleasure, reward, and motivation. 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-3-(phenylsulfonyl)-1-propanone is also believed to inhibit the reuptake of these neurotransmitters, leading to their increased availability in the brain.
Biochemical and Physiological Effects:
1-(4-fluorophenyl)-3-(4-methoxyphenyl)-3-(phenylsulfonyl)-1-propanone has been shown to have stimulating and euphoric effects on the central nervous system. It increases the release of dopamine, norepinephrine, and serotonin in the brain, leading to feelings of pleasure, reward, and motivation. 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-3-(phenylsulfonyl)-1-propanone also increases heart rate, blood pressure, and body temperature. It can cause vasoconstriction and muscle tension, and it may also cause nausea, vomiting, and diarrhea.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-fluorophenyl)-3-(4-methoxyphenyl)-3-(phenylsulfonyl)-1-propanone has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It is also stable and has a long shelf life. 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-3-(phenylsulfonyl)-1-propanone can be used as a reference compound to compare the effects of other cathinone derivatives. However, there are also some limitations to using 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-3-(phenylsulfonyl)-1-propanone in lab experiments. It is a psychoactive compound, which means that it can be difficult to control the dose and duration of exposure. It also has a high potential for abuse, which may limit its use in some research settings.
Zukünftige Richtungen
There are several future directions for 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-3-(phenylsulfonyl)-1-propanone research. One area of interest is the potential medical applications of 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-3-(phenylsulfonyl)-1-propanone. It has been shown to have analgesic and anti-inflammatory properties, and it may be useful in the treatment of pain and inflammation. Another area of interest is the development of new cathinone derivatives with improved therapeutic potential and reduced risk of abuse. Finally, there is a need for further research on the long-term effects of 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-3-(phenylsulfonyl)-1-propanone on the central nervous system, as well as its potential for addiction and abuse.
Conclusion:
In conclusion, 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-3-(phenylsulfonyl)-1-propanone is a synthetic compound that is used in scientific research for its psychoactive effects on the central nervous system. It is synthesized by the reaction of 4-fluoroacetophenone with 4-methoxybenzaldehyde and phenylsulfonyl chloride. 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-3-(phenylsulfonyl)-1-propanone has stimulating and euphoric effects on the central nervous system, similar to other cathinone derivatives such as methamphetamine and cocaine. It increases the release of dopamine, norepinephrine, and serotonin in the brain, leading to feelings of pleasure, reward, and motivation. 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-3-(phenylsulfonyl)-1-propanone has several advantages for lab experiments, but also has limitations due to its psychoactive nature and potential for abuse. There are several future directions for 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-3-(phenylsulfonyl)-1-propanone research, including its potential medical applications and the development of new cathinone derivatives with improved therapeutic potential and reduced risk of abuse.
Synthesemethoden
The synthesis of 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-3-(phenylsulfonyl)-1-propanone involves the reaction of 4-fluoroacetophenone with 4-methoxybenzaldehyde and phenylsulfonyl chloride in the presence of a base such as potassium carbonate. The reaction produces 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-3-(phenylsulfonyl)-1-propanone as a white crystalline powder with a yield of around 70%.
Wissenschaftliche Forschungsanwendungen
1-(4-fluorophenyl)-3-(4-methoxyphenyl)-3-(phenylsulfonyl)-1-propanone is primarily used in scientific research to study its psychoactive effects on the central nervous system. It is often used as a reference compound to compare the effects of other cathinone derivatives. 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-3-(phenylsulfonyl)-1-propanone has been shown to have stimulating and euphoric effects on the central nervous system, similar to other cathinone derivatives such as methamphetamine and cocaine.
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FO4S/c1-27-19-13-9-17(10-14-19)22(28(25,26)20-5-3-2-4-6-20)15-21(24)16-7-11-18(23)12-8-16/h2-14,22H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPSECYPRNTVMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-3-(phenylsulfonyl)propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylbenzoate](/img/structure/B5204862.png)
![N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3,5-dichloro-2-methoxybenzamide](/img/structure/B5204873.png)
![methyl 1-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-L-prolinate](/img/structure/B5204879.png)
![2,2'-[3,6-acridinediylbis(nitrilomethylylidene)]bis(4-nitrophenol)](/img/structure/B5204885.png)
![N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}alanine](/img/structure/B5204891.png)
![4-(2-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxyphenyl}-1-cyanovinyl)benzonitrile](/img/structure/B5204892.png)
![3-(5H-indeno[1,2-b]pyridin-5-ylidene)-5-phenyl-2(3H)-furanone](/img/structure/B5204906.png)
![2-(allylthio)-4-[(5-methyl-2-furyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B5204914.png)



![2-chloro-5-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B5204940.png)
![N-[4-(cyanomethyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B5204947.png)
